molecular formula C11H13NO5 B8595133 4-Acetamido-3-(2-hydroxyethoxy)benzoic acid

4-Acetamido-3-(2-hydroxyethoxy)benzoic acid

Cat. No. B8595133
M. Wt: 239.22 g/mol
InChI Key: OBKFQEHEQYMIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamido-3-(2-hydroxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetamido-3-(2-hydroxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-3-(2-hydroxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Acetamido-3-(2-hydroxyethoxy)benzoic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4-acetamido-3-(2-hydroxyethoxy)benzoic acid

InChI

InChI=1S/C11H13NO5/c1-7(14)12-9-3-2-8(11(15)16)6-10(9)17-5-4-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)(H,15,16)

InChI Key

OBKFQEHEQYMIMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of methyl 4-acetylamino-3-(2-hydroxyethoxy)benzoate (1.51 g, 0.0060 mol) was suspended in 1N NaOH (12.0 mL, 0.0119 mol). After stirring for 1 h, thin-layer chromatographic analysis (SiO2, ethyl acetate) showed disappearance of starting material along with appearance of a new lower-running spot (Rf =0.1) indicating the reaction was complete. The reaction mixture when neutralized with concentrated HCl formed a white precipitate. The material was collected by filtration, washed with water, and then dried in vacuo at acetone reflux to give 0.47 g (34%) of the title compound as a tan solid, mp 207.5°-208.5° C.
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

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